molecular formula C12H13N3O2 B2809261 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 899963-31-6

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2809261
CAS RN: 899963-31-6
M. Wt: 231.255
InChI Key: ADGNEELCSHICFB-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DPA is a synthetic compound that belongs to the oxadiazole family and has been found to possess a range of biological activities.

Scientific Research Applications

Biological Activities and Therapeutic Potential

Research has highlighted the diverse biological activities and therapeutic potential of compounds containing the 1,3,4-oxadiazole moiety, which is structurally related to N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide. The 1,3,4-oxadiazole core is recognized for its ability to interact with various enzymes and receptors due to its unique structural features, facilitating an array of bioactivities.

  • Therapeutic Applications : 1,3,4-Oxadiazole derivatives exhibit a broad spectrum of medicinal properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This diversity underscores their significance in drug development for treating various ailments (Verma et al., 2019).

  • Pharmacological Diversity : The pharmacological diversity of 1,3,4-oxadiazole and its derivatives is further exemplified by their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This makes them valuable subjects for ongoing research in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

  • Drug Development Significance : The 1,3,4-oxadiazole core is considered an important structural subunit in the development of new drug candidates, demonstrating efficacy and lower toxicity in medicinal agents. This emphasizes its role in the rational design and discovery of more active and less toxic medicinal agents (Rana et al., 2020).

Chemical Synthesis and Biological Roles

The synthesis and biological roles of 1,3,4-oxadiazoles have been a focus of research, aiming to develop innovative methods for their creation and to explore their medicinal applications.

  • Synthesis and Applications : Innovative methods for the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been reviewed, highlighting recent developments over the past 15 years. This reflects ongoing interest in exploiting the therapeutic potential of these compounds (Nayak & Poojary, 2019).

  • Biologically Oriented Synthesis : The review on biologically oriented synthesis based on hetero derivatives of 2,5-disubstituted 1,3,4-oxadiazoles underscores the importance of these compounds in drug synthesis. It highlights their antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, which are crucial for the development of new therapeutic agents (Karpenko et al., 2020).

properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-5-10(6-8(7)2)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGNEELCSHICFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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